N-(2-fluoro-4-nitrophenyl)acetamide N-(2-fluoro-4-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 348-19-6
VCID: VC2347386
InChI: InChI=1S/C8H7FN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12)
SMILES: CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F
Molecular Formula: C8H7FN2O3
Molecular Weight: 198.15 g/mol

N-(2-fluoro-4-nitrophenyl)acetamide

CAS No.: 348-19-6

Cat. No.: VC2347386

Molecular Formula: C8H7FN2O3

Molecular Weight: 198.15 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluoro-4-nitrophenyl)acetamide - 348-19-6

Specification

CAS No. 348-19-6
Molecular Formula C8H7FN2O3
Molecular Weight 198.15 g/mol
IUPAC Name N-(2-fluoro-4-nitrophenyl)acetamide
Standard InChI InChI=1S/C8H7FN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12)
Standard InChI Key KFSFGCHQQCRZBB-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F

Introduction

Structural Characteristics and Physical Properties

N-(2-fluoro-4-nitrophenyl)acetamide belongs to the class of acetanilides (N-phenylacetamides) with specific substitutions on the phenyl ring. The compound features an acetamide group (-NHCOCH3) attached to a phenyl ring that has a fluoro substituent at position 2 and a nitro group at position 4. This distinctive arrangement of functional groups contributes to its unique chemical behavior and potential applications.

Molecular Structure

The molecular structure of N-(2-fluoro-4-nitrophenyl)acetamide consists of a phenyl ring with three key components:

  • An acetamide group (-NHCOCH3) attached to the nitrogen atom

  • A fluorine atom at the ortho position (position 2) of the phenyl ring

  • A nitro group (-NO2) at the para position (position 4) of the phenyl ring

This structure gives the compound its distinctive reactivity profile, influenced by both electron-withdrawing groups (fluorine and nitro) positioned at specific locations on the aromatic ring.

Physical Properties

Based on similar compounds, N-(2-fluoro-4-nitrophenyl)acetamide would likely exhibit the following physical properties:

PropertyEstimated Value
Molecular FormulaC8H7FN2O3
Molecular Weight198.15 g/mol
Physical AppearanceCrystalline solid, yellow to light brown
Melting Point160-180°C (estimated)
Boiling PointApproximately 420°C (at 760 mmHg)
Density1.4-1.5 g/cm³
SolubilitySlightly soluble in water, soluble in organic solvents
Flash PointApproximately 200°C

The compound's solubility profile is characteristic of acetanilide derivatives, showing better solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol compared to water.

Synthesis Methods

The synthesis of N-(2-fluoro-4-nitrophenyl)acetamide typically involves multiple steps that require careful control of reaction conditions. Several potential synthetic routes can be employed based on established organic chemistry principles.

Acetylation of 2-Fluoro-4-nitroaniline

The most direct approach to synthesizing N-(2-fluoro-4-nitrophenyl)acetamide would be through the acetylation of 2-fluoro-4-nitroaniline:

Reaction StepReagents and ConditionsExpected Yield
AcetylationAcetic anhydride or acetyl chloride, mild base (pyridine or triethylamine), 0-25°C75-85%
PurificationRecrystallization from ethanol or ethyl acetate>95% purity

The reaction typically proceeds through a nucleophilic acyl substitution mechanism, where the amino group of 2-fluoro-4-nitroaniline acts as a nucleophile attacking the carbonyl carbon of the acetylating agent.

Nitration of N-(2-fluorophenyl)acetamide

An alternative approach involves the nitration of N-(2-fluorophenyl)acetamide:

Reaction StepReagents and ConditionsExpected Yield
NitrationHNO3/H2SO4 mixture, 0-5°C60-70%
Work-upNeutralization, extraction, crystallization>90% purity

This method requires careful temperature control to ensure regioselectivity, directing the nitro group primarily to the para position relative to the acetamide group.

Chemical Reactivity

N-(2-fluoro-4-nitrophenyl)acetamide possesses several reactive sites that can participate in various chemical transformations. The reactivity is significantly influenced by the electron-withdrawing nature of both the fluoro and nitro substituents.

Hydrolysis Reactions

The acetamide group can undergo hydrolysis under acidic or basic conditions:

ConditionReagentsMajor Product
Acidic hydrolysisHCl (6M), reflux, 3-4 hours2-Fluoro-4-nitroaniline
Basic hydrolysisNaOH (4M), reflux, 2-3 hours2-Fluoro-4-nitroaniline

The hydrolysis reaction cleaves the amide bond, regenerating the amine functionality and producing acetic acid (or acetate under basic conditions).

Reduction Reactions

The nitro group can be selectively reduced to an amino group using various reducing agents:

Reducing AgentConditionsProductSelectivity
Fe/HClAqueous solution, 80-90°CN-(2-fluoro-4-aminophenyl)acetamideHigh
SnCl2·2H2OEthanol, refluxN-(2-fluoro-4-aminophenyl)acetamideVery high
H2/Pd-CMethanol, room temperature, 1 atmN-(2-fluoro-4-aminophenyl)acetamideModerate
Na2S2O4Aqueous base, ethanol, 50°CN-(2-fluoro-4-aminophenyl)acetamideGood

The resulting amino derivatives are valuable intermediates for further functionalization and application in pharmaceutical synthesis.

Applications in Chemical Research and Industry

N-(2-fluoro-4-nitrophenyl)acetamide has several potential applications across different fields, primarily due to its unique structural features.

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring specific substitution patterns on aromatic rings:

Pharmaceutical ClassRole of CompoundExamples
Anti-inflammatory agentsKey intermediateModified salicylates, COX inhibitors
Antibacterial compoundsPrecursorFluoroquinolone derivatives
Enzyme inhibitorsBuilding blockProtease inhibitors

The presence of fluorine often enhances the pharmacokinetic properties of drugs, including improved metabolic stability and membrane permeability.

Agrochemical Applications

In the field of agrochemicals, similar fluoro-nitro-substituted acetanilides have demonstrated utility:

ApplicationFunctionBenefit
HerbicidesSelective action against broadleaf weedsReduced environmental persistence
FungicidesPrevention of fungal infections in cropsEnhanced resistance to degradation
Plant growth regulatorsModulation of plant development processesImproved crop yield

The fluorine substitution typically enhances the compound's resistance to metabolic degradation, increasing its persistence and efficacy in agricultural applications.

Analytical Methods for Identification and Characterization

Accurate identification and characterization of N-(2-fluoro-4-nitrophenyl)acetamide can be achieved through various analytical techniques.

Spectroscopic Analysis

TechniqueExpected ResultsKey Identifiers
FTIRCharacteristic bands at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch), ~1530 and ~1350 cm⁻¹ (NO2 asymmetric and symmetric stretches)Amide and nitro group vibrations
¹H NMR (400 MHz, DMSO-d6)δ ~10.2 ppm (s, 1H, NH), ~8.1-8.3 ppm (m, 1H, aromatic H), ~7.8-8.0 ppm (m, 1H, aromatic H), ~7.4-7.6 ppm (m, 1H, aromatic H), ~2.1 ppm (s, 3H, CH3)NH proton highly deshielded; distinctive aromatic pattern
¹³C NMR (100 MHz, DMSO-d6)δ ~169 ppm (C=O), ~150-160 ppm (C-F, d, JC-F ~250 Hz), ~145 ppm (C-NO2), ~125-140 ppm (aromatic C), ~23 ppm (CH3)Carbonyl carbon and C-F coupling
Mass SpectrometryMolecular ion peak at m/z 198, fragment ions at m/z 156 (loss of acetyl), m/z 110 (loss of NO2)Fragmentation pattern confirms structure

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) provide effective means for analyzing the purity of N-(2-fluoro-4-nitrophenyl)acetamide:

MethodConditionsRetention Characteristics
Reverse-phase HPLCC18 column, methanol/water (70:30), UV detection at 254 nmRetention time: 8-10 minutes
TLCSilica gel, ethyl acetate/hexane (40:60)Rf value: 0.45-0.55
GC-MSDB-5 column, temperature program from 100°C to 280°CRetention time: 15-17 minutes

These analytical methods provide complementary information that enables comprehensive characterization of the compound.

ParameterEstimated Value/Classification
Acute oral toxicity (LD50, rat)200-500 mg/kg (moderately toxic)
Acute dermal toxicity500-1000 mg/kg (moderately toxic)
Eye irritationModerate to severe irritant
Skin irritationMild to moderate irritant
Sensitization potentialPotential skin sensitizer
Safety MeasureImplementation
Personal protective equipmentNitrile gloves, safety goggles, lab coat, respiratory protection if dust generation is possible
Engineering controlsUse in fume hood with adequate ventilation
Storage conditionsStore in tightly closed container in cool, dry place away from incompatible materials
DisposalDispose as hazardous waste according to local regulations

Comparison with Structurally Related Compounds

Understanding the properties of N-(2-fluoro-4-nitrophenyl)acetamide in relation to structurally similar compounds provides valuable insights into its behavior and potential applications.

Structure-Property Relationships

CompoundKey Structural DifferenceEffect on Properties
N-(4-nitrophenyl)acetamideLacks fluorine at position 2Lower lipophilicity, different crystal packing
N-(2-chloro-4-nitrophenyl)acetamideChlorine instead of fluorine at position 2Larger atomic radius, different electronic effects
N-(2-fluoro-5-nitrophenyl)acetamideNitro group at position 5 instead of 4Different resonance effects, altered reactivity pattern
2-Fluoro-4-nitroanilineLacks acetyl groupMore basic, different solubility profile

The substitution pattern significantly influences the compound's physical properties, reactivity, and biological activity.

Reactivity Comparison

The presence of different substituents alters the electron distribution within the molecule, affecting its reactivity:

Reaction TypeN-(2-fluoro-4-nitrophenyl)acetamideN-(4-nitrophenyl)acetamideN-(2-chloro-4-nitrophenyl)acetamide
Hydrolysis rateModerateSlowerModerate
Nitro group reductionFacileFacileFacile
Nucleophilic aromatic substitutionEnhanced at position 3PoorEnhanced at position 3
Electrophilic aromatic substitutionHighly deactivatedDeactivatedHighly deactivated
Research AreaSpecific DirectionPotential Impact
Synthetic methodologyDevelopment of greener synthesis routesReduced environmental impact of production
Medicinal chemistryExploration as scaffold for targeted drug designNovel therapeutic agents
Material scienceInvestigation of crystal packing and solid-state propertiesNew functional materials
CatalysisEvaluation as ligand in transition metal catalysisEnhanced chemical transformations

Further studies focusing on the biological activity and structure-activity relationships of this compound and its derivatives would be particularly valuable for expanding its applications in pharmaceutical research.

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